Propargyl-PEG6-Boc: A Technical Guide for Researchers and Drug Development Professionals
Propargyl-PEG6-Boc: A Technical Guide for Researchers and Drug Development Professionals
An in-depth examination of the chemical structure, properties, and applications of Propargyl-PEG6-Boc, a heterobifunctional linker pivotal in the advancement of targeted therapeutics and bioconjugation strategies.
Propargyl-PEG6-Boc is a versatile chemical tool extensively utilized in biomedical research and drug development. As a heterobifunctional linker, it incorporates three key chemical motifs: a terminal propargyl group, a hexa(ethylene glycol) (PEG6) spacer, and a tert-butyloxycarbonyl (Boc) protected amine. This unique combination of functionalities allows for sequential and orthogonal chemical modifications, making it an invaluable component in the synthesis of complex biomolecules, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs) and for applications in "click chemistry."
The propargyl group serves as a reactive handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction. The PEG6 spacer is hydrophilic, enhancing the aqueous solubility and improving the pharmacokinetic properties of the molecules it is incorporated into.[1] The Boc-protected amine provides a stable, yet readily cleavable, functional group that, upon deprotection, reveals a primary amine for subsequent conjugation, typically through amide bond formation.
Core Physicochemical Properties
The fundamental properties of Propargyl-PEG6-Boc are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Reference |
| Chemical Formula | C20H37NO8 | [2] |
| Molecular Weight | 419.51 g/mol | [2] |
| CAS Number | 1262991-52-5 | [2] |
| Appearance | White to off-white solid or oil | - |
| Solubility | Soluble in water, DMSO, DCM, DMF | [3] |
| Storage Conditions | Long-term: -20°C; Short-term: 0-4°C | [3] |
Experimental Protocols
Detailed methodologies for the synthesis and key reactions of Propargyl-PEG6-Boc are provided to facilitate its application in a laboratory setting.
Synthesis of Propargyl-PEG6-Boc
Materials:
-
Boc-NH-PEG6-OH
-
Propargyl bromide
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve Boc-NH-PEG6-OH in anhydrous THF.
-
Deprotonation: Cool the solution to 0°C in an ice bath and add sodium hydride portion-wise.
-
Reaction: Stir the mixture at 0°C for 30 minutes, then add propargyl bromide dropwise.
-
Incubation: Allow the reaction to warm to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction by the slow addition of water.
-
Extraction: Dilute the mixture with diethyl ether and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield Propargyl-PEG6-Boc.
-
Characterization: Confirm the identity and purity of the product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The propargyl group of Propargyl-PEG6-Boc readily participates in CuAAC reactions with azide-containing molecules. The following is a general protocol for this "click" reaction.[5][6][7]
Materials:
-
Propargyl-PEG6-Boc
-
Azide-containing molecule of interest
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a copper ligand
-
Reaction buffer (e.g., phosphate-buffered saline (PBS) or a mixture of t-butanol and water)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of CuSO4 in water (e.g., 100 mM).
-
Prepare a stock solution of the copper ligand (THPTA or TBTA) in a suitable solvent (e.g., water or DMSO/t-butanol) (e.g., 50 mM).
-
Prepare a fresh stock solution of sodium ascorbate in water (e.g., 1 M).
-
-
Reaction Setup:
-
In a reaction vessel, dissolve Propargyl-PEG6-Boc (1.0 equivalent) and the azide-containing molecule (1.0-1.2 equivalents) in the chosen reaction buffer.
-
If using a ligand, add the ligand solution (typically 1-5 mol% relative to the alkyne).
-
Add the CuSO4 solution (typically 1-5 mol% relative to the alkyne).
-
-
Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 5-10 mol% relative to the alkyne).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using an appropriate analytical technique (e.g., TLC or LC-MS).
-
Work-up and Purification:
-
Upon completion, the reaction mixture can be purified directly by chromatography (e.g., silica gel or reverse-phase HPLC).
-
Alternatively, for larger scale reactions, an aqueous work-up may be performed. Dilute the reaction mixture with an organic solvent and wash with water and brine. Dry the organic layer and concentrate under reduced pressure. The crude product can then be purified by chromatography.
-
Boc Deprotection
The Boc protecting group can be efficiently removed under acidic conditions to yield the free amine.[8][9][10]
Materials:
-
Propargyl-PEG6-Boc containing molecule
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (optional, as a scavenger)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolution: Dissolve the Boc-protected compound in DCM to a concentration of 0.1-0.2 M.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Acid Addition: Add TFA to the desired final concentration (e.g., 20-50% v/v). If necessary, add a scavenger such as TIS (2.5-5% v/v).
-
Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Removal of Acid: Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporate with toluene (3 times) to remove residual TFA.
-
Neutralization (Optional): The resulting TFA salt of the deprotected amine can often be used directly in the next step. For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.
Applications in Drug Development
Propargyl-PEG6-Boc is a key building block in the development of PROTACs, a novel class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1][11]
PROTAC Synthesis Workflow
The synthesis of a PROTAC using Propargyl-PEG6-Boc typically involves a multi-step process:
-
Ligand Functionalization: A ligand that binds to the target protein is functionalized with an azide group.
-
Click Reaction: The azide-functionalized target protein ligand is reacted with Propargyl-PEG6-Boc via a CuAAC reaction to form an intermediate.
-
Boc Deprotection: The Boc protecting group on the intermediate is removed using acidic conditions to reveal a primary amine.
-
Amide Coupling: The resulting amine is then coupled to a ligand for an E3 ubiquitin ligase (e.g., VHL or Cereblon ligand) that has a carboxylic acid functionality, typically using standard peptide coupling reagents (e.g., HATU, HOBt, DIPEA).
This modular approach allows for the rapid synthesis of a library of PROTACs with varying linker lengths and compositions to optimize their degradation efficiency and pharmacological properties.[1]
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams, generated using the DOT language, illustrate the key workflows.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Propargyl-PEG6-amine, 1198080-04-4 | BroadPharm [broadpharm.com]
- 4. Synthesis of Propargyl-Terminated Heterobifunctional Poly(ethylene glycol) [mdpi.com]
- 5. jenabioscience.com [jenabioscience.com]
- 6. static.igem.wiki [static.igem.wiki]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 10. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 11. medchemexpress.com [medchemexpress.com]
